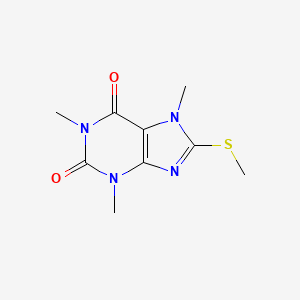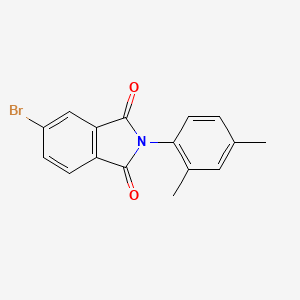![molecular formula C12H13ClF3NO B5870443 N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide, also known as A-836,339, is a selective cannabinoid receptor type 2 (CB2) agonist. It is a synthetic compound that has been developed for scientific research applications. The compound has been found to have potential therapeutic properties, particularly in the treatment of pain and inflammation.
Mecanismo De Acción
The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide involves the activation of CB2 receptors. Activation of these receptors has been shown to have anti-inflammatory and analgesic effects. The compound has also been found to have a low affinity for CB1 receptors, which are predominantly expressed in the central nervous system and have been implicated in the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. The compound has also been found to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide is its selectivity for CB2 receptors. This makes it a useful tool for studying the role of these receptors in various biological processes. However, one limitation of the compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide. One area of interest is the potential therapeutic applications of the compound, particularly in the treatment of pain and inflammation. Another area of interest is the development of more selective CB2 agonists, which could have fewer side effects than currently available compounds. Finally, there is a need for further research on the mechanism of action of CB2 agonists, which could lead to the development of new therapeutic strategies.
Métodos De Síntesis
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide involves several steps. The first step is the synthesis of 4-chloro-2-(trifluoromethyl)phenylacetic acid. This is followed by the conversion of the acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-methyl-1-butanol in the presence of a base to yield the final product.
Aplicaciones Científicas De Investigación
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide has been extensively studied for its potential therapeutic properties. It has been found to have a high affinity for CB2 receptors, which are predominantly expressed in immune cells and have been implicated in the regulation of inflammation and pain.
Propiedades
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO/c1-7(2)5-11(18)17-10-4-3-8(13)6-9(10)12(14,15)16/h3-4,6-7H,5H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPXRUIZPFYHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)phenyl]propanamide](/img/structure/B5870366.png)
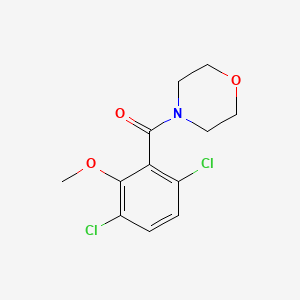
![1-(2-pyridinyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5870379.png)
![1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5870385.png)

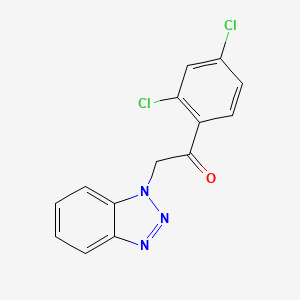
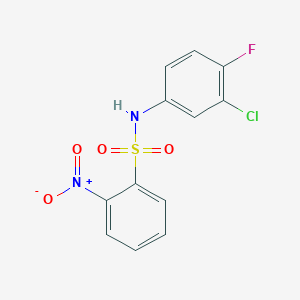


![N-(4-fluorobenzylidene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine](/img/structure/B5870433.png)
